molecular formula C10H8Br2S3 B14219454 2,2'-Sulfanediylbis(3-bromo-4-methylthiophene) CAS No. 595604-33-4

2,2'-Sulfanediylbis(3-bromo-4-methylthiophene)

Cat. No.: B14219454
CAS No.: 595604-33-4
M. Wt: 384.2 g/mol
InChI Key: ALDOIZJBTYBJDO-UHFFFAOYSA-N
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Description

Bis(3-bromo-4-methyl-2-thienyl) sulfide is an organosulfur compound that features two thiophene rings, each substituted with a bromine atom at the 3-position and a methyl group at the 4-position, connected by a sulfur atom. Thiophene derivatives are known for their aromatic properties and are widely used in various fields, including organic electronics and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-bromo-4-methyl-2-thienyl) sulfide typically involves the coupling of 3-bromo-4-methylthiophene with sulfur. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 3-bromo-4-methylthiophene with a sulfur-containing reagent under mild conditions .

Industrial Production Methods

In industrial settings, the production of Bis(3-bromo-4-methyl-2-thienyl) sulfide may involve large-scale coupling reactions using efficient and cost-effective catalysts. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(3-bromo-4-methyl-2-thienyl) sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(3-bromo-4-methyl-2-thienyl) sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(3-bromo-4-methyl-2-thienyl) sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form strong interactions with metal ions, which may play a role in its biological activity. Additionally, the bromine substituents can participate in halogen bonding, further influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    Bis(3-chloro-4-methyl-2-thienyl) sulfide: Similar structure but with chlorine substituents instead of bromine.

    Bis(3-bromo-2-thienyl) sulfide: Lacks the methyl group at the 4-position.

    Bis(4-methyl-2-thienyl) sulfide: Lacks the bromine substituents.

Uniqueness

Bis(3-bromo-4-methyl-2-thienyl) sulfide is unique due to the presence of both bromine and methyl substituents on the thiophene rings. This combination of substituents can significantly influence the compound’s chemical reactivity and physical properties, making it distinct from other similar compounds .

Properties

CAS No.

595604-33-4

Molecular Formula

C10H8Br2S3

Molecular Weight

384.2 g/mol

IUPAC Name

3-bromo-2-(3-bromo-4-methylthiophen-2-yl)sulfanyl-4-methylthiophene

InChI

InChI=1S/C10H8Br2S3/c1-5-3-13-9(7(5)11)15-10-8(12)6(2)4-14-10/h3-4H,1-2H3

InChI Key

ALDOIZJBTYBJDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1Br)SC2=C(C(=CS2)C)Br

Origin of Product

United States

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